Niridazole

Beschreibung

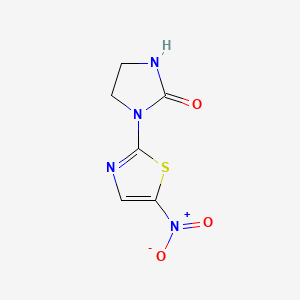

This compound is a C-nitro compound and a member of 1,3-thiazoles.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

An antischistosomal agent that has become obsolete.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3S/c11-5-7-1-2-9(5)6-8-3-4(14-6)10(12)13/h3H,1-2H2,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXLYGJSWZYTFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=NC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045244 | |

| Record name | Niridazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in most organic solvents; soluble in dimethylformamide, In water, 1.3X10+2 mg/L at 25 °C | |

| Record name | NIRIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals from dimethylformamide/methanol | |

CAS No. |

61-57-4 | |

| Record name | Nitrothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niridazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niridazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niridazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Niridazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niridazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIRIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N116U8Y5QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NIRIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

260-262 °C | |

| Record name | NIRIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Rise and Fall of a Schistosomicide: A Technical History of Niridazole

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Niridazole, a nitrothiazole derivative once marketed as Ambilhar, represents a significant chapter in the history of schistosomiasis chemotherapy. Developed in the 1960s, it was one of the first effective oral treatments for several species of Schistosoma. Its mechanism, centered on the disruption of the parasite's energy metabolism, offered a novel therapeutic avenue. However, significant toxicity, particularly neuropsychiatric side effects, ultimately led to its obsolescence in human medicine, paving the way for safer alternatives like praziquantel. This technical guide provides a comprehensive overview of the discovery, historical development, mechanism of action, and key experimental data related to this compound, serving as a valuable case study in antiparasitic drug development.

Discovery and Historical Development

This compound (1-(5-nitro-2-thiazolyl)-2-imidazolidinone) was developed by Ciba Laboratories Ltd. (now part of Novartis) during the 1960s. It emerged from screening programs aimed at identifying novel compounds to combat schistosomiasis, a debilitating parasitic disease affecting millions. Marketed under the trade name Ambilhar, it was a landmark development, offering an oral treatment alternative to the toxic and parenterally administered antimonial compounds of the era.

Extensive clinical evaluation occurred throughout the late 1960s and 1970s across Africa, South America, and Asia.[1][2][3][4] These trials established its efficacy, particularly against Schistosoma haematobium and S. mansoni.[5][6][7] However, its utility against S. japonicum was found to be lower, requiring longer treatment durations that exacerbated toxicity issues.[4]

The primary drawback of this compound was its narrow therapeutic window and significant adverse effects. The most alarming of these were neuropsychiatric symptoms, including hallucinations, convulsions, and severe headaches.[1] These toxicities, coupled with the development of the safer, broad-spectrum agent praziquantel in the 1970s, led to the gradual decline in the use of this compound for human schistosomiasis. Today, it is considered obsolete for this indication but remains a subject of research for its immunosuppressive properties and as a chemical scaffold for new drug discovery.[8]

Mechanism of Action: Targeting Parasite Glycolysis

This compound's primary mode of action is the disruption of the schistosome's energy metabolism. The parasite is heavily reliant on glycolysis for ATP production. This compound acts as a potent inhibitor of a key regulatory enzyme in this pathway.[9][10]

-

Inhibition of Phosphofructokinase (PFK) : The compound inhibits the enzyme phosphofructokinase, which catalyzes the critical, rate-limiting step of converting fructose-6-phosphate to fructose-1,6-bisphosphate.[9] By blocking this step, this compound effectively halts the glycolytic flux, starving the parasite of energy.

-

Glycogen Depletion : A direct consequence of PFK inhibition is a rapid depletion of the parasite's glycogen stores.[9] Schistosomes maintain significant glycogen reserves, and their exhaustion leads to paralysis and death.

-

Inhibition of Phosphorylase Phosphatase : this compound also inhibits phosphorylase phosphatase.[11] This enzyme is responsible for deactivating glycogen phosphorylase, the enzyme that breaks down glycogen. Its inhibition leads to a sustained active state of glycogen phosphorylase, further accelerating glycogen depletion.

-

Inhibition of Reproduction : The drug is rapidly concentrated within the parasite, where it also inhibits oogenesis (egg production) and spermatogenesis, contributing to its therapeutic effect by reducing the egg-laying that causes the primary pathology of schistosomiasis.[9]

Signaling Pathway Diagram

Caption: this compound's mechanism of action in Schistosoma.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous clinical and preclinical studies. The data below is summarized from key historical trials.

Table 1: Clinical Efficacy of this compound in Human Schistosomiasis

| Species | Patient Population | Dosage Regimen | Cure Rate / Efficacy | Reference(s) |

| S. mansoni | Adults | 25 mg/kg/day for 7 days | ~90% cure rate | [1] |

| S. mansoni | Children | 25 mg/kg/day for 7 days | ~60% cure rate | [1] |

| S. haematobium | Schoolchildren | 25 mg/kg (single dose) + Metrifonate 10 mg/kg | >92% egg reduction at 6 months | [12] |

| S. japonicum | General | 25 mg/kg/day for 10-14 days | "Impressive" stool negative conversion | [4] |

| S. japonicum | General | 15 mg/kg/day for 24 days | "Relatively effective" but 50.8% dropout | [4] |

Table 2: Preclinical Efficacy of this compound in a Mouse Model

| Animal Model | Infection | Dosage Regimen | Efficacy Endpoint | Result | Reference(s) |

| Mice | S. mansoni | 200 mg/kg/day (Days 6-10 post-infection) | Adult worm recovery (Day 42) | 0% worms recovered vs. 5.8% in controls | [13] |

| Mice | S. mansoni | 200 mg/kg/day (Days 6-10 post-infection) | Larval migration to liver | Significantly fewer larvae reached the liver | [13] |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process starting from 2-amino-5-nitrothiazole.[11]

Step 1: Synthesis of Urea Intermediate (38.1.10)

-

Reactants : 2-amino-5-nitrothiazole and 2-chloroethylisocyanate.

-

Procedure : Equimolar amounts of 2-amino-5-nitrothiazole and 2-chloroethylisocyanate are reacted in an appropriate inert solvent. The reaction leads to the formation of a disubstituted urea intermediate, 1-(2-chloroethyl)-3-(5-nitro-2-thiazolyl)urea. The product is typically isolated by filtration and purified by recrystallization.

Step 2: Intramolecular Cyclization to this compound (38.1.11)

-

Reactant : 1-(2-chloroethyl)-3-(5-nitro-2-thiazolyl)urea.

-

Procedure : The urea intermediate from Step 1 is heated in a suitable solvent. The heat facilitates an intramolecular N-alkylation reaction (a cyclization), where the nitrogen atom of the urea attacks the carbon atom bearing the chlorine. This results in the formation of the imidazolidinone ring, yielding this compound. The final product is purified via recrystallization.

Caption: Generalized workflow for the synthesis of this compound.

Preclinical Efficacy Protocol (Mouse Model)

This protocol is based on the methodology used to evaluate this compound's effect on S. mansoni in mice.[13]

-

Animal Model : Male BALB/c mice.

-

Infection : Mice are percutaneously infected with a defined number of S. mansoni cercariae (e.g., 100-150 cercariae per mouse).

-

Treatment Groups :

-

Control Group: Infected mice receiving vehicle only.

-

Treatment Group: Infected mice receiving this compound.

-

-

Drug Administration : Beginning on day 6 post-infection, the treatment group receives this compound orally (e.g., via gavage) at a dose of 200 mg/kg/day for 5 consecutive days.

-

Efficacy Assessment :

-

Larval Migration (Autoradiography) : If using radiolabelled cercariae (e.g., with 75Se-selenomethionine), tissues (lungs, liver) are harvested at set time points. The tissues are compressed and exposed to autoradiographic film to quantify the number and location of schistosomula, assessing the drug's impact on migration.

-

Adult Worm Burden : On day 42 post-infection, mice are euthanized. Adult worms are recovered from the hepatic portal system and mesenteric veins by perfusion. The number of male, female, and paired worms is counted for both control and treatment groups.

-

-

Data Analysis : The percentage reduction in worm burden in the treated group is calculated relative to the control group. Statistical significance is determined using appropriate tests (e.g., Student's t-test or Mann-Whitney U test).

Caption: Workflow for a preclinical schistosomiasis study.

Conclusion

The story of this compound is a classic example of the evolution of pharmaceutical development. It was a pioneering drug that demonstrated the feasibility of oral, non-antimonial treatment for schistosomiasis and provided crucial insights into the parasite's metabolic vulnerabilities. While its clinical use was short-lived due to an unacceptable safety profile, the knowledge gained from its development and mechanism of action contributed to the broader field of antiparasitic chemotherapy. For today's drug development professionals, this compound serves as a powerful reminder of the delicate balance between efficacy and toxicity and the relentless search for therapies that are both potent and safe.

References

- 1. Clinical evaluation of this compound and hycanthone in schistosomiasis mansoni endemic areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of this compound in urinary schistosomiasis: prophylaxis and principles of control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical evaluation of this compound in Schistosoma mansoni infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ambilhar in the treatment of Schistosoma japonicum infection and as an egg suppressant for mass treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of this compound in schistosomiasis haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (ambilhar) in schistosomiasis: dosage correction | Drug and Therapeutics Bulletin [dtb.bmj.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Suppression of delayed hypersensitivity in schistosome-infected patients by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Revisiting glucose uptake and metabolism in schistosomes: new molecular insights for improved schistosomiasis therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 61-57-4 [chemicalbook.com]

- 12. Single dose oral treatment in urinary schistosomiasis: a double blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Autoradiographic quantification of the efficacy of this compound in mice infected with 75Se-labelled cercariae of Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

Niridazole synthesis pathway and key intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niridazole is a nitrothiazole-based schistosomicidal agent with the chemical name 1-(5-nitro-2-thiazolyl)-2-imidazolidinone. Its synthesis is a multi-step process involving the formation of key heterocyclic intermediates. This technical guide provides an in-depth overview of the synthetic pathways, key intermediates, and available experimental data for the preparation of this compound.

Core Synthesis Strategy

The most common and well-documented synthesis of this compound involves a convergent approach. This strategy hinges on the separate synthesis of two key heterocyclic precursors, which are then coupled and cyclized to form the final product. The primary intermediates are:

-

2-Amino-5-nitrothiazole : The nitro-aromatic core of this compound.

-

A suitable 2-carbon synthon for the imidazolidinone ring : Typically introduced via a reagent like 2-chloroethyl isocyanate.

The overall synthesis can be logically divided into two main stages: the preparation of 2-amino-5-nitrothiazole and its subsequent conversion to this compound.

Stage 1: Synthesis of the Key Intermediate: 2-Amino-5-nitrothiazole

There are two primary pathways for the synthesis of 2-amino-5-nitrothiazole, a traditional method involving direct nitration and a more modern approach that avoids hazardous nitrating agents.

Pathway A: Nitration of 2-Aminothiazole

This classical approach involves the direct nitration of 2-aminothiazole. The 2-aminothiazole is first treated with a mixture of nitric and sulfuric acids to form 2-nitramino-thiazole, which then undergoes rearrangement upon heating to yield the desired 2-amino-5-nitrothiazole[1].

Experimental Protocol:

-

Nitration: To a flask containing 2-aminothiazole (1 equivalent), a mixture of concentrated sulfuric acid and nitric acid (40%) is added dropwise while maintaining the temperature below 15°C with an ice bath[1].

-

Reaction: The mixture is stirred overnight at 15°C[1].

-

Work-up: The reaction mixture is neutralized with a 1M NaOH solution to a pH of 8. The resulting precipitate is filtered and washed extensively with water[1].

-

Purification: The crude product is purified by column chromatography on silica gel using a mobile phase of petroleum ether and ethyl acetate (5:1) to afford 2-amino-5-nitrothiazole[1].

Pathway B: A Modern Approach Avoiding Direct Nitration

To circumvent the use of harsh and potentially hazardous nitrating agents, a newer synthesis has been developed. This pathway begins with N,N-dialkyl-2-nitroetheneamine and proceeds through halogenation and reaction with thiourea.

Experimental Protocol:

-

Bromination: N,N-dimethyl-2-nitroetheneamine (1 equivalent) is dissolved in acetic acid and cooled to 17°C. Bromine (1 equivalent) is added at a rate that keeps the temperature below 25°C, resulting in the formation of an orange solid[2].

-

Thiourea Addition: After stirring the slurry for 10 minutes, thiourea (1.3 equivalents) is added, causing an exothermic reaction that raises the temperature to 32°C and forms a yellow solid[2].

-

Hydrolysis and Neutralization: The mixture is stirred for one hour, then diluted with water. This mixture, along with an approximately equal volume of 29% ammonium hydroxide, is added simultaneously to acetic acid, maintaining the pH between 4 and 5 and the temperature below 30°C. The pH is then adjusted to 7 with 29% ammonium hydroxide[2].

-

Isolation: The final product, 2-amino-5-nitrothiazole, is filtered, washed with water, and dried[2].

Stage 2: Conversion of 2-Amino-5-nitrothiazole to this compound

The final stage of the synthesis involves the construction of the imidazolidin-2-one ring onto the 2-amino-5-nitrothiazole core. This is achieved through a two-step process involving the formation of a urea intermediate followed by intramolecular cyclization.

The synthesis is achieved by reacting 2-amino-5-nitrothiazole with 2-chloroethyl isocyanate, which leads to the formation of the key intermediate, N-(2-chloroethyl)-N'-(5-nitro-2-thiazolyl)urea. This intermediate then undergoes a ring-closure reaction to yield this compound[3].

Step 2a: Formation of N-(2-chloroethyl)-N'-(5-nitro-2-thiazolyl)urea

Reaction: 2-Amino-5-nitrothiazole is reacted with 2-chloroethyl isocyanate. The lone pair of the amino group on the thiazole ring attacks the electrophilic carbon of the isocyanate, forming the urea derivative.

Step 2b: Intramolecular Cyclization to this compound

Reaction: The N-(2-chloroethyl)-N'-(5-nitro-2-thiazolyl)urea intermediate undergoes an intramolecular cyclization. Under basic conditions, the nitrogen of the urea deprotonates and acts as a nucleophile, attacking the carbon atom bearing the chlorine. This results in the displacement of the chloride ion and the formation of the five-membered imidazolidin-2-one ring, yielding this compound.

Quantitative Data Summary

| Step | Reactants | Product | Solvent | Catalyst/Reagent | Yield | Melting Point (°C) |

| Pathway A | 2-Aminothiazole | 2-Amino-5-nitrothiazole | - | Conc. H₂SO₄, HNO₃ (40%) | 59%[1] | - |

| Pathway B | N,N-dimethyl-2-nitroetheneamine, Thiourea | 2-Amino-5-nitrothiazole | Acetic Acid | Bromine, Ammonium Hydroxide | 62%[2] | 198 (decomposed)[3] |

| Final Product | - | This compound | - | - | - | 260-262[4] |

Synthesis Pathway Diagram

Caption: Synthesis pathways of this compound.

Logical Workflow for Synthesis

Caption: Logical workflow for the synthesis of this compound.

References

In-Depth Technical Guide to the Chemical Synthesis of Niridazole Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of niridazole analogues and derivatives. It includes detailed experimental protocols for key synthetic transformations, tabulated quantitative data for synthesized compounds, and visualizations of relevant biological pathways to support further research and development in this area.

Core Synthesis and Derivatization Strategies

This compound, 1-(5-nitro-2-thiazolyl)-2-imidazolidinone, serves as a versatile scaffold for the development of new therapeutic agents. The primary strategies for creating analogues and derivatives involve modifications at three key positions: the imidazolidinone ring, the nitro group on the thiazole ring, and through acylation of the imidazolidinone nitrogen.

General Synthetic Approach

The synthesis of this compound analogues often commences with the construction of the core 5-nitro-2-aminothiazole intermediate, which is then elaborated to introduce the desired imidazolidinone or other heterocyclic systems. Subsequent modifications, such as acylation or substitution reactions, are then employed to generate a library of derivatives.

Key Experimental Protocols

The following sections detail the experimental procedures for the synthesis of key intermediates and the subsequent derivatization to yield this compound analogues.

Synthesis of 1-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-arylthioureas

This procedure outlines the synthesis of thiourea derivatives of a nitroimidazole scaffold, which can be adapted for the synthesis of this compound analogues.

Materials:

-

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride

-

Arylisothiocyanates

-

Anhydrous ethanol

-

Triethylamine

Procedure:

-

A solution of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride (1 mmol) in anhydrous ethanol (20 mL) is prepared.

-

To this solution, triethylamine (2 mmol) is added, and the mixture is stirred for 15 minutes.

-

The appropriate arylisothiocyanate (1 mmol) is then added to the reaction mixture.

-

The mixture is refluxed for 4-6 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is washed with cold water, filtered, and recrystallized from ethanol to yield the pure product.[1]

Synthesis of 5-Imino-4-thioxoimidazolidin-2-one Derivatives

This protocol describes the synthesis of imidazolidinone derivatives, a core component of many this compound analogues.

Materials:

-

Arylcarbamothioyl cyanide derivatives

-

Isocyanates

-

Ether

-

Triethylamine

Procedure:

-

To a solution of the appropriate arylcarbamothioyl cyanide derivative (0.01 mol) in ether (20 mL), the corresponding isocyanate (0.01 mol) and triethylamine (0.5 mL) are added.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The resulting precipitate is collected by filtration and crystallized from a chloroform/n-hexane mixture to afford the final product.[2]

Acylation of this compound

Acylation of the this compound scaffold is a common strategy to modify its physicochemical properties.

Materials:

-

This compound

-

Acyl chloride or anhydride

-

Anhydrous pyridine or other suitable base

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

This compound (1 mmol) is dissolved in an anhydrous solvent under an inert atmosphere.

-

A suitable base, such as pyridine or triethylamine (1.2 mmol), is added to the solution.

-

The acylating agent (acyl chloride or anhydride, 1.1 mmol) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for a specified time (monitored by TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Quantitative Data of Synthesized this compound Analogues

The following tables summarize the characterization data for a selection of synthesized this compound analogues and related compounds.

| Compound ID | R Group | Molecular Formula | Yield (%) | m.p. (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) | Reference |

| 3g | 2-Fluorophenyl, 3-Methoxyphenyl | C₁₆H₁₂FN₃O₂S | 62 | 143-145 | ¹H NMR (δ/ppm): 3.80 (s, 3H, OCH₃), 7.10-7.69 (m, 8H, Ar-H), 9.82 (br, 1H, NH). ¹³C NMR (δ/ppm): 55.3 (OCH₃), 115.7, 116.9, 117.1, 120.2, 125.1, 125.5, 130.3, 131.8, 134.3, 153.5 (Ar-C), 154.0 (C=N), 160.1 (C=O), 183.1 (C=S). IR (ν/cm⁻¹): 3264 (NH), 1778 (C=O), 1602 (C=N). | [2] |

| 5a | 4-Fluorophenyl, Phenyl, Diphenylmethylenehydrazono | C₂₈H₂₀FN₅O | 62 | 170-172 | ¹H NMR (δ/ppm): 7.34-7.62 (m, 19H, Ar-H), 10.11 (br, 1H, NH). ¹³C NMR (δ/ppm): 115.6-152.8 (Ar-C), 160.4, 160.7, 162.4 (C=N), 167.5 (C=O). IR (ν/cm⁻¹): 3265 (NH), 1758 (C=O), 1624 (C=N). | [2] |

| 6a | 4-Chlorophenyl, 3-Methoxyphenyl, Hydrazono | C₁₆H₁₃ClN₄O₂S | 61 | 213-215 | ¹H NMR (δ/ppm): 1.22 (s, 3H, CH₃), 5.78 (br, 2H, NH₂), 7.02-7.87 (m, 8H, Ar-H). IR (ν/cm⁻¹): 3372, 3119 (NH₂), 1725 (C=O), 1598 (C=N). MS (m/z): 360 (M⁺). | [2] |

Signaling and Metabolic Pathways

The biological activity of this compound and its analogues is primarily attributed to their interference with key metabolic pathways within the target parasite, Schistosoma mansoni.

Mechanism of Action of this compound

This compound's primary mechanism of action involves the inhibition of phosphofructokinase (PFK), a critical enzyme in the glycolytic pathway.[3][4] This inhibition leads to a depletion of glycogen stores within the parasite, ultimately causing its death. Furthermore, this compound is reductively metabolized within the parasite to reactive intermediates. These intermediates can covalently bind to essential macromolecules such as proteins, RNA, and DNA, contributing to the drug's schistosomicidal effects.[5]

Caption: Mechanism of action of this compound in Schistosoma mansoni.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound analogues follows a standard medicinal chemistry approach.

References

- 1. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fast acting allosteric phosphofructokinase inhibitors block trypanosome glycolysis and cure acute African trypanosomiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. Reductive metabolism of this compound by adult Schistosoma mansoni. Correlation with covalent drug binding to parasite macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Niridazole's Immunosuppressive Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niridazole, a nitrothiazole derivative originally developed as an antischistosomal agent, has demonstrated significant immunosuppressive properties, primarily affecting cell-mediated immunity. This technical guide provides an in-depth analysis of the foundational research elucidating the mechanisms behind this compound's immunomodulatory effects. It has been established that this compound itself is largely inactive in vitro, with its immunosuppressive actions attributable to its metabolites. The principal mechanism identified is the inhibition of the production of Migration Inhibitory Factor (MIF) by lymphocytes, a key cytokine in delayed-type hypersensitivity and other cell-mediated immune responses. This document summarizes the key quantitative data, details relevant experimental protocols, and visualizes the known and proposed signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.

Introduction

This compound is a nitrothiazole compound that has been historically used for the treatment of schistosomiasis.[1][2] Early clinical and preclinical studies revealed its potent and long-acting suppressive effects on cell-mediated immunity, including delayed hypersensitivity reactions and allograft rejection.[1][3] Notably, this compound exhibits a selective action, with minimal impact on humoral immunity and antibody production.[4] A crucial aspect of its pharmacology is that the parent compound has little to no immunosuppressive activity in vitro.[5][6] Instead, its in vivo biotransformation leads to the formation of active metabolites that are responsible for its immunomodulatory effects.[5][7] One such identified metabolite is 1-thiocarbamoyl-2-imidazolidinone (TCI).[8] This guide delves into the core research that has defined our understanding of how this compound and its metabolites exert their immunosuppressive action.

Quantitative Data on Immunosuppressive Effects

The immunosuppressive efficacy of this compound and its primary metabolite, TCI, has been quantified in various preclinical models. The following tables summarize the key findings from this foundational research.

Table 1: In Vivo Immunosuppressive Effects of this compound

| Experimental Model | Species | This compound Dosage | Outcome | Reference(s) |

| Skin Allograft Rejection | Mice | 100 mg/kg/day (oral) | Postponement of graft rejection; induction of a transitory state of allograft tolerance. | [6] |

| Delayed Cutaneous Hypersensitivity | Guinea Pigs | 100 mg/kg (single oral dose) | Abolished delayed cutaneous reactivity. | [5] |

| Cardiac Allograft Survival | Rats | 50 mg/kg/day (oral) | Extended median graft survival from 7 to 20 days. | [2][9] |

| Granuloma Formation (around S. mansoni eggs) | Mice | Lower than therapeutic doses | Suppressed granuloma formation for up to 32 days. | [3] |

| Delayed Footpad Swelling | Mice | Lower than therapeutic doses | Inhibited delayed footpad swelling in sensitized mice. | [3] |

| Isogeneic and Allogeneic Mouse Tumors | Mice | Not specified | Enhanced metastases to regional lymph nodes, attributed to suppression of cell-mediated immunity. | [10] |

Table 2: In Vivo and In Vitro Immunosuppressive Effects of 1-thiocarbamoyl-2-imidazolidinone (TCI)

| Experimental Model | Species | TCI Dosage/Concentration | Outcome | Reference(s) |

| Skin Allograft Rejection | Mice | 10⁻⁶ g/kg (every other day) | Delayed rejection of skin allografts. | [8] |

| Pulmonary Granuloma Formation | Mice | ~10⁻¹¹ g/kg (single dose) | Markedly reduced granuloma formation. | [8] |

| Delayed Footpad Swelling | Mice | ~10⁻¹¹ g/kg (single dose) | Markedly reduced delayed footpad swelling. | [8] |

| Cutaneous Delayed Hypersensitivity (DNFB) | Mice | 10⁻⁹ g/kg (2 days before sensitization) | Inhibition of 24-hour ear swelling response. | [11] |

| Eosinophil Stimulation Promoter (ESP) Production | Mice | 10⁻¹⁰ g/ml | Decreased antigen-dependent ESP production by >90%. | [8] |

| Blastogenic Response to Antigen (SEA) | Mice | 10⁻¹¹ to 10⁻⁸ g/ml | Reduced the response of sensitized lymph node cells by >70%. | [8] |

| Concanavalin A-stimulated Spleen Cell Proliferation | Mice | 10⁻¹² g/liter | Suppression of proliferation. | [11] |

| One-Way Mixed Lymphocyte Reaction | Mice | 10⁻¹² to 10⁻³ g/liter | Suppression of the reaction. | [11] |

| Generation of Cytotoxic T Lymphocytes | Mice | 10⁻⁹ to 10⁻¹ g/liter | Suppression of the generation of cytotoxic cells. | [11] |

Experimental Protocols

The foundational research on this compound's immunosuppressive effects employed several key experimental methodologies.

In Vivo Assessment of Cell-Mediated Immunity

-

Delayed-Type Hypersensitivity (DTH) Assay:

-

Sensitization: Guinea pigs are sensitized by injection of an antigen, such as ortho-chlorobenzoyl chloride-bovine gamma-globulin (OCB-BGG), emulsified in complete Freund's adjuvant.[5]

-

Drug Administration: this compound is administered orally at a specified dose (e.g., 100 mg/kg).[5]

-

Challenge: After a set period, the animals are challenged by an intradermal injection of the antigen into one footpad and a control substance into the contralateral footpad.

-

Measurement: The degree of swelling at the injection sites is measured at 24 and 48 hours to quantify the DTH reaction.[3]

-

-

Skin Allograft Rejection Model:

-

Grafting: Full-thickness skin grafts are exchanged between different strains of mice (e.g., from BALB/c to C57BL/6).[8]

-

Drug Administration: this compound or its metabolites are administered to the recipient mice, typically starting before transplantation and continuing for a specified period.[6]

-

Monitoring: Grafts are visually inspected daily for signs of rejection (e.g., inflammation, necrosis). The day of complete graft rejection is recorded.[8]

-

In Vitro Assessment of Lymphocyte Function

-

Migration Inhibitory Factor (MIF) Assay:

-

Cell Preparation: Peritoneal exudate cells are harvested from sensitized guinea pigs. Lymph node cells are also prepared from these animals.[5]

-

Culture Setup: Peritoneal exudate cells are packed into capillary tubes, which are then placed in culture chambers. The chambers are filled with culture medium containing the specific antigen and sera from this compound-treated or control animals.[5]

-

Measurement: After incubation (e.g., 24 hours), the area of migration of cells from the capillary tube is measured. Inhibition of migration is indicative of MIF activity.[5]

-

To assess MIF production: Lymph node cells from sensitized animals are cultured with the antigen in the presence of sera from this compound-treated or control animals. The supernatants are then collected and tested for their ability to inhibit the migration of peritoneal exudate cells from a non-sensitized animal.[5]

-

-

Mixed Lymphocyte Reaction (MLR):

-

Cell Preparation: Spleen cells are isolated from different strains of mice to serve as responder and stimulator populations. Stimulator cells are inactivated (e.g., by mitomycin C).[11]

-

Culture: Responder and stimulator cells are co-cultured in the presence of various concentrations of the test substance (e.g., TCI).[11]

-

Measurement: Lymphocyte proliferation is assessed by measuring the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) into the DNA of the dividing cells.[11]

-

Signaling Pathways and Mechanisms of Action

The immunosuppressive activity of this compound is a multi-step process involving its metabolism and subsequent interference with lymphocyte signaling.

Metabolic Activation of this compound

This compound is a prodrug that undergoes extensive metabolism in vivo. The parent compound itself lacks significant immunosuppressive effects when tested in in vitro lymphocyte cultures.[5] However, serum and urine from animals treated with this compound demonstrate potent immunosuppressive activity, indicating that its metabolites are the active agents.[5][6] One of the key identified immunosuppressive metabolites is 1-thiocarbamoyl-2-imidazolidinone (TCI).[8]

Inhibition of Migration Inhibitory Factor (MIF) Production

The primary mechanism of immunosuppression by this compound's metabolites is the inhibition of the production and/or release of lymphokines, most notably Migration Inhibitory Factor (MIF), from activated T-lymphocytes.[5] MIF is a critical cytokine in cell-mediated immunity that acts on macrophages to inhibit their migration and enhance their phagocytic and inflammatory activities. The metabolites of this compound do not affect the action of pre-formed MIF on macrophages but rather block its synthesis by lymphocytes upon antigenic stimulation.[5]

Proposed Intracellular Signaling Pathway of Immunosuppression

While the foundational research clearly identifies the inhibition of MIF production as the key mechanism, the precise intracellular signaling pathway disrupted by this compound's metabolites is not fully elucidated in the early literature. Based on modern understanding of T-cell activation and MIF signaling, a hypothetical pathway can be proposed. T-cell activation via the T-cell receptor (TCR) and co-stimulatory molecules like CD28 initiates a cascade involving multiple signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to the activation of transcription factors like NF-κB and AP-1, which are crucial for the transcription of cytokine genes, including MIF.[12][13][14] MIF itself signals through the CD74 receptor, often in complex with co-receptors like CD44, CXCR2, and CXCR4, to activate downstream pathways such as MAPK/ERK, PI3K/Akt, and NF-κB in target cells.[12][13][15] It is plausible that this compound's metabolites interfere with one or more of the upstream signaling events in the T-lymphocyte that are necessary for MIF gene transcription and protein synthesis.

Conclusion

The foundational research on this compound has firmly established its role as a potent suppressor of cell-mediated immunity, acting through its active metabolites. The inhibition of Migration Inhibitory Factor (MIF) production by lymphocytes is the central mechanism underlying its immunosuppressive effects. While the precise intracellular signaling targets of this compound's metabolites remain to be fully elucidated by modern molecular techniques, the existing body of work provides a robust framework for understanding its immunomodulatory properties. This technical guide, by consolidating quantitative data, experimental protocols, and known mechanistic pathways, serves as a valuable resource for further investigation into this compound and the development of novel immunosuppressive agents targeting similar pathways. Further research is warranted to delineate the specific molecular interactions between this compound's metabolites and the signaling components of T-lymphocytes.

References

- 1. Suppression of delayed hypersensitivity in schistosome-infected patients by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as an immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. II. A potent long-acting suppressant of cellular hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a potent long-acting suppressant of cellular hypersensitivity. III. Minimal suppression of antibody responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the mechanism of suppression of delayed hypersensitivity by the antischistosomal compund this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound in cellular immunity in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Suppression of cell-mediated immune responses in vivo and in vitro by 1-thiocarbamoyl-2-imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An investigation of the immunosuppressive effects of this compound and metronidazole in rat and baboon heterotopic cardiac allograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the immunosuppressive drug this compound in isogeneic and allogeneic mouse tumor systems in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Further observations on the effects of 1-thiocarbamoyl-2-imidazolidinone (TCI) on cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]

- 13. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 14. An integrated signal transduction network of macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | MIF-Dependent Control of Tumor Immunity [frontiersin.org]

understanding the metabolic pathways of Niridazole in different species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niridazole, a nitrothiazole derivative, has been historically utilized as a potent schistosomicidal agent.[1] Understanding its metabolic pathways across different species is paramount for elucidating its mechanism of action, predicting potential toxicities, and guiding the development of safer and more effective therapeutic agents. This technical guide provides a comprehensive overview of the biotransformation of this compound in humans, rats, and mice, with a focus on comparative quantitative data, detailed experimental methodologies, and visual representations of the metabolic processes.

Metabolic Pathways of this compound: A Multi-Species Perspective

This compound undergoes extensive metabolism primarily in the liver, leading to the formation of a variety of metabolites through both oxidative and reductive pathways.[2] The relative contribution of these pathways exhibits significant variation across species, influencing both the efficacy and the toxicological profile of the drug.

Oxidative Metabolism

Oxidative metabolism of this compound primarily involves hydroxylation reactions, predominantly occurring on the imidazolidinone ring. The major oxidative metabolites identified are 4-hydroxythis compound and 5-hydroxythis compound, which can be further oxidized to their corresponding keto-derivatives, 4-ketothis compound and 4,5-dehydrothis compound.[3]

Reductive Metabolism

The reduction of the nitro group on the thiazole ring is a critical step in the bioactivation of this compound, leading to the formation of reactive intermediates that are believed to be responsible for its schistosomicidal activity.[4] This reductive pathway can also lead to the formation of less toxic metabolites, such as 1-thiocarbamoyl-2-imidazolidinone, which represents a detoxification route.[2][5]

The following diagram illustrates the major metabolic pathways of this compound.

Quantitative Analysis of this compound and its Metabolites

The pharmacokinetic profile of this compound and its metabolites varies significantly among species. The following tables summarize the available quantitative data from studies in humans. Unfortunately, directly comparable quantitative data for rats and mice are sparse in the readily available literature, highlighting a gap in current knowledge.

Table 1: Concentration-Time Course of this compound and its Oxidative Metabolites in Human Serum after a Single Oral Dose (15 mg/kg) [3]

| Compound | Peak Concentration (µg/mL, mean ± SD) | Time to Peak (hr) |

| This compound | < 0.4 | 1-4 |

| 4-Hydroxythis compound | 0.9 ± 0.3 | 1-4 |

| 4-Ketothis compound | 0.7 ± 0.1 | 2-5 |

| 5-Hydroxythis compound | < 0.4 | 1-4 |

| 4,5-Dihydroxythis compound | < 0.4 | 1-4 |

| 4,5-Dehydrothis compound | < 0.4 | 1-4 |

Table 2: Concentration of the Reductive Metabolite of this compound in Human Serum after a Single Oral Dose (15 mg/kg) [5]

| Compound | Peak Concentration (ng/mL) | Time to Peak (hr) |

| 1-Thiocarbamoyl-2-imidazolidinone | 50 - 150 | 6 - 12 |

Experimental Protocols

The study of this compound metabolism relies on a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of this compound in a controlled in vitro environment.

-

Pooled liver microsomes (human, rat, or mouse)

-

This compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile

-

Internal standard for LC-MS analysis

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

HPLC-MS/MS system

The following diagram outlines the workflow for the in vitro metabolism assay.

-

Preparation of Incubation Mixtures: In a 96-well plate, prepare the incubation mixture containing liver microsomes (final concentration ~0.5 mg/mL), phosphate buffer (100 mM, pH 7.4), and MgCl2 (3 mM).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound solution (final concentration, e.g., 1 µM) to the wells. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the plate at 37°C with constant shaking. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in respective wells.

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an appropriate internal standard.

-

Protein Precipitation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.

-

Sample Collection: Carefully transfer the supernatant to a new 96-well plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated HPLC-MS/MS method to quantify the remaining this compound and identify and quantify its metabolites.

Metabolite Identification using HPLC-MS/MS

This protocol outlines the general steps for identifying this compound metabolites in biological samples.

-

Biological samples (e.g., plasma, urine, or in vitro incubation supernatant)

-

Acetonitrile or other suitable organic solvent for extraction

-

Formic acid or ammonium acetate (mobile phase modifiers)

-

HPLC column (e.g., C18 reversed-phase)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

The following diagram illustrates the logical flow for identifying metabolites using high-resolution mass spectrometry data.

-

Sample Preparation: Extract the biological sample using a suitable method (e.g., protein precipitation with acetonitrile or solid-phase extraction) to remove interferences and concentrate the analytes.

-

Chromatographic Separation: Inject the extracted sample onto an HPLC system equipped with a reversed-phase column. Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve good separation of this compound and its potential metabolites.

-

Mass Spectrometric Analysis:

-

Full Scan MS: Acquire full scan mass spectra over a relevant m/z range using a high-resolution mass spectrometer. This allows for the detection of all ionizable compounds in the sample.

-

Metabolite Prediction and EIC: Based on known metabolic transformations (e.g., hydroxylation, oxidation, reduction, ring cleavage), predict the exact masses of potential metabolites. Extract the ion chromatograms for these predicted masses from the full scan data to identify potential metabolite peaks.

-

Tandem MS (MS/MS): Perform targeted MS/MS experiments on the parent ions of the suspected metabolites. This involves isolating the parent ion and fragmenting it to obtain a characteristic fragmentation pattern.

-

-

Structure Elucidation:

-

Compare the MS/MS fragmentation pattern of the potential metabolite with that of the parent drug, this compound. Common fragmentation pathways and neutral losses can provide clues to the site of metabolic modification.

-

Utilize the accurate mass measurement from the high-resolution MS to determine the elemental composition of the metabolite, further aiding in its identification.

-

-

Confirmation: Whenever possible, confirm the identity of the metabolite by comparing its retention time and MS/MS spectrum with those of an authentic synthetic standard.

Species-Specific Differences and Implications

The observed differences in this compound metabolism across species have significant implications for its pharmacology and toxicology. For instance, the balance between the bioactivating reductive pathway and the detoxifying oxidative pathways can vary, potentially leading to differences in efficacy and toxicity. A comprehensive understanding of these species-specific metabolic profiles is crucial for the accurate extrapolation of preclinical animal data to humans in the drug development process. Further quantitative comparative studies in animal models are warranted to build more robust predictive models for human metabolism and toxicity.

Conclusion

This technical guide has provided an in-depth overview of the metabolic pathways of this compound in different species, emphasizing quantitative data, detailed experimental protocols, and visual representations of key processes. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand the complex biotransformation of xenobiotics and to develop safer and more effective therapeutic agents. The identified gaps in comparative quantitative data highlight the need for further research in this area to enhance the predictive power of preclinical studies.

References

- 1. Enzymatic reduction of this compound by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 4. Reductive metabolism of this compound by adult Schistosoma mansoni. Correlation with covalent drug binding to parasite macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concentration-time course of this compound and six metabolites in the serum of four Filipinos with Schistosoma japonicum infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Reports on Niridazole's Central Nervous System Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niridazole, an anthelmintic and amoebicide in the nitroimidazole class, demonstrated therapeutic efficacy but was ultimately limited by significant central nervous system (CNS) toxicity. Early clinical and preclinical investigations revealed a spectrum of adverse neurological effects, ranging from behavioral changes to severe encephalopathy. This technical guide provides an in-depth analysis of the initial reports on this compound's CNS toxicity, summarizing key quantitative data, detailing experimental protocols from foundational studies, and visualizing the proposed metabolic pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and professionals in drug development and neurotoxicology.

Clinical Manifestations of this compound-Induced CNS Toxicity

Initial clinical experiences with this compound reported a concerning incidence of neuropsychiatric side effects. These adverse events were often serious and dose-dependent, limiting the drug's therapeutic window.

Observed CNS Adverse Events in Humans

The most frequently reported CNS toxicities in clinical use included:

-

Convulsions

-

Hallucinations

-

Mood changes

-

Agitation and aggressive behavior

-

Suicidal ideation and attempts

In a 1976 review of 72 inpatients treated with this compound, seven instances of neuropsychiatric disturbances were recorded, including two suicides.[1] Of the 37 patients in this cohort with Schistosoma mansoni infections, six experienced neuropsychiatric side effects, yielding an incidence of 17%.[1] The dosage of this compound was noted to be significantly higher in the patients who experienced these adverse effects.[1] Another clinical evaluation of 100 patients treated with 25 mg/kg/day for seven days identified convulsions and hallucinations as the most serious side effects.[2]

Preclinical Investigations of CNS Toxicity

Animal studies were instrumental in quantifying the acute toxicity of this compound and exploring the toxicological profile of its metabolites.

Quantitative Preclinical Toxicity Data

The following tables summarize the key quantitative findings from early preclinical studies on this compound and its primary metabolite, 4-keto this compound.

| Compound | Animal Model | Route of Administration | LD50 | Signs of Toxicity | Reference |

| This compound | DBA/2J Mice | Intraperitoneal (i.p.) | 220 mg/kg | Not specified | [3] |

| 4-Keto this compound | DBA/2J Mice | Intraperitoneal (i.p.) | 55 mg/kg | Profound sedation, labored and irregular breathing, respiratory arrest | [3] |

| 4-Keto this compound | C57BL/6J Mice | Intraperitoneal (i.p.) | 51 mg/kg | Profound sedation, labored and irregular breathing, respiratory arrest | [3] |

| Compound | Animal Model | Dose and Route | Peak Serum Concentration of 4-Keto this compound | Time to Peak | Brain Concentration of 4-Keto this compound (at time of death) | Serum Concentration of 4-Keto this compound (at time of death) | Reference |

| This compound | DBA/2J Mice | 160 mg/kg (i.p.) | 10.4 µg/mL | 6 hours | Not Applicable | Not Applicable | [3] |

| This compound (LD90 dose) | DBA/2J Mice | 285 mg/kg (i.p.) | Not specified | Not specified | 5% of that found after an LD90 dose of 4-keto this compound | 15% of that found after an LD90 dose of 4-keto this compound | [3] |

| 4-Keto this compound (LD90 dose) | DBA/2J Mice | 70 mg/kg (i.p.) | Not specified | Not specified | 7.5 µg/g | 93 µg/mL | [3] |

Experimental Protocols

While detailed protocols from the earliest studies are not extensively documented in readily available literature, the following represents a synthesized methodology for acute toxicity assessment based on the available information and standard practices of the time.

Acute Toxicity Assessment in Mice

-

Objective: To determine the median lethal dose (LD50) of this compound and its metabolite, 4-keto this compound, and to characterize the signs of acute toxicity.

-

Animal Model: Male DBA/2J and C57BL/6J mice.

-

Drug Administration:

-

This compound and 4-keto this compound were administered via intraperitoneal (i.p.) injection.

-

A range of doses were administered to different groups of animals to determine the dose that was lethal to 50% of the population.

-

-

Observation:

-

Animals were observed for a specified period post-administration for signs of toxicity.

-

Observations included, but were not limited to, changes in behavior (e.g., sedation), respiratory patterns, and mortality.

-

-

Data Analysis: The LD50 was calculated using established statistical methods.

In Vitro Neuronal Cell Line Toxicity Assay (for related nitroimidazoles)

-

Objective: To investigate the cellular mechanisms of nitroimidazole-induced neurotoxicity.[4]

-

Cell Lines: PC-12 (rat pheochromocytoma) and NB4183 (mouse neuroblastoma) cells.[4]

-

Methodology:

-

Cells were differentiated using nerve growth factor or dibutyryl cAMP to induce neurite outgrowth.[4]

-

Differentiated cells were exposed to various concentrations of nitroimidazole compounds.

-

Morphological changes, particularly the loss of neurites, were observed and documented.[4]

-

Immunoblot analysis was performed to assess changes in neurofilament proteins, looking for degradation products.[4]

-

Proposed Mechanisms and Pathways

The precise molecular mechanism of this compound's CNS toxicity is not fully elucidated. However, research on this compound and related nitroimidazoles points towards a multi-faceted process involving metabolic activation and subsequent interaction with neuronal components.

Metabolic Activation of this compound

The toxicity of nitroimidazoles is believed to be mediated by the reduction of the nitro group, a process that occurs more readily in hypoxic environments.[5] This "reductive activation" is thought to be a key step in the drug's therapeutic action against anaerobic parasites and is also implicated in its toxicity.

General Workflow for Preclinical Neurotoxicity Assessment

The following diagram illustrates a general workflow for the preclinical assessment of a compound's potential for neurotoxicity, based on the types of studies conducted on this compound and related compounds.

Conclusion

The initial reports on this compound's central nervous system toxicity highlighted a significant risk of severe neuropsychiatric adverse events in humans, which was supported by preclinical data demonstrating its lethal potential in animal models. While the precise molecular pathways of this compound-induced neurotoxicity are not fully understood, evidence suggests that metabolic activation is a critical step. The distinct toxicological profile of its metabolite, 4-keto this compound, indicates that the parent compound or other reactive intermediates are likely responsible for the characteristic CNS effects observed clinically. The case of this compound serves as an important historical example in pharmacovigilance and underscores the necessity of thorough neurotoxicological evaluation in drug development.

References

- 1. Suicide and neuropsychiatric side effects in patients taking this compound [dspace.unza.zm]

- 2. Clinical evaluation of this compound and hycanthone in schistosomiasis mansoni endemic areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Keto this compound: a major this compound metabolite with central nervous system toxicity different than this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of nitroimidazoles on neuronal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The toxicity of this compound in rat embryos in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cultivation of Schistosoma mansoni and Niridazole Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide.[1] The current reliance on a single drug, praziquantel, for treatment necessitates the discovery and development of new therapeutic agents.[2] In vitro cultivation of Schistosoma mansoni, a major causative agent of schistosomiasis, provides a crucial platform for drug screening and mechanistic studies, reducing the dependence on animal models.[2]

Niridazole is a schistosomicidal compound known to be effective against S. mansoni.[3][4][5][6][7] Its mechanism of action involves the inhibition of key metabolic and reproductive processes within the parasite.[8] These application notes provide detailed protocols for the in vitro cultivation of different life stages of S. mansoni and methodologies for testing the efficacy of compounds like this compound.

Data Presentation: In Vitro Assays for Antischistosomal Drug Testing

| Assay Type | Life Stage | Parameters Measured | Example Reference Compounds |

| Viability Assay | Schistosomula, Adult Worms | Mortality, morphological changes (tegument damage, granularity), metabolic activity (e.g., ATP quantification) | Praziquantel, Auranofin, Mefloquine |

| Motility Assay | Schistosomula, Adult Worms | Reduction in motor activity, paralysis | Praziquantel, Oxamniquine |

| Egg Production Assay | Adult Worm Pairs | Reduction in egg output, changes in egg morphology | Not specified in provided results |

| Metabolic Assay | Adult Worms | Inhibition of specific enzymes (e.g., phosphofructokinase), depletion of energy stores (e.g., glycogen) | Antimonials (inhibit phosphofructokinase) |

| Reproductive Assay | Adult Worms | Inhibition of oogenesis and spermatogenesis, disruption of pairing | Not specified in provided results |

Experimental Protocols

Protocol 1: In Vitro Transformation of Cercariae to Schistosomula

This protocol describes the mechanical transformation of infectious cercariae into schistosomula, the first parasitic larval stage in the mammalian host.

Materials:

-

S. mansoni cercariae

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Percoll

-

50 mL conical centrifuge tubes

-

Refrigerated centrifuge

-

Vortex mixer

-

Tissue culture flasks or plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cercarial Concentration: Place freshly shed cercariae in a 50 mL conical tube and chill on ice for 30 minutes to immobilize them.

-

Centrifugation: Centrifuge the tube at 100 x g for 2 minutes at 4°C.

-

Resuspension: Carefully aspirate the supernatant, leaving approximately 3 mL of the cercarial pellet. Resuspend the pellet in 3 mL of cold DMEM or RPMI-1640.

-

Mechanical Transformation: Vortex the cercarial suspension at high speed for 45-60 seconds. This process separates the cercarial bodies from their tails.

-

Purification (Percoll Gradient):

-

Gently layer the vortexed suspension onto a pre-made Percoll gradient.

-

Centrifuge at 500 x g for 15 minutes at 4°C. The schistosomula will pellet at the bottom.

-

-

Washing:

-

Aspirate the Percoll and supernatant.

-

Resuspend the schistosomula pellet in 50 mL of complete culture medium (DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Centrifuge at 100 x g for 5 minutes at 4°C.

-

Repeat the wash step twice.

-

-

Cultivation:

-

Resuspend the final schistosomula pellet in the complete culture medium.

-

Transfer the schistosomula to a 96-well plate or tissue culture flask at a suitable density (e.g., 50-100 schistosomula per well in a 96-well plate).

-

Incubate at 37°C in a 5% CO2 atmosphere.

-

Protocol 2: In Vitro Cultivation of Adult S. mansoni

This protocol outlines the maintenance of adult worms recovered from an infected mammalian host.

Materials:

-

Adult S. mansoni worms

-

DMEM or RPMI-1640 medium

-

Penicillin-Streptomycin solution

-

Fetal Bovine Serum (FBS) or Human Serum

-

Heparin

-

Petri dishes or multi-well culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Worm Recovery: Perfuse adult worms from the hepatic portal vein of an infected mouse using warm (37°C) DMEM containing heparin.

-

Washing: Rinse the recovered worms several times in warm, complete culture medium (DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) to remove host blood cells and debris.

-

Cultivation:

-

Place individual worm pairs or a small number of worms in the wells of a multi-well plate containing pre-warmed complete culture medium.

-

Incubate at 37°C in a 5% CO2 atmosphere.

-

Change the culture medium every 24-48 hours.

-

Protocol 3: this compound Testing on In Vitro Cultured Schistosomes

This protocol provides a general framework for assessing the effects of this compound on different life stages of S. mansoni.

Materials:

-

Cultured schistosomula or adult worms

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete culture medium

-

Multi-well plates (96-well for schistosomula, 24- or 48-well for adults)

-

Inverted microscope

Procedure:

-

Drug Preparation: Prepare serial dilutions of this compound in the complete culture medium from a stock solution. Ensure the final solvent concentration is non-toxic to the parasites (typically ≤1% DMSO).

-

Drug Exposure:

-

For schistosomula, add the this compound dilutions to the wells of the 96-well plate containing the parasites.

-

For adult worms, replace the existing medium with the medium containing the this compound dilutions.

-

Include a solvent control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (medium only).

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for the desired duration (e.g., 24, 48, 72 hours).

-

Assessment of Efficacy:

-

Viability and Morphology: At each time point, observe the parasites under an inverted microscope. Score for mortality, changes in motility (contractions, movement), and morphological alterations (tegumental damage, granularity, opacity).

-

Egg Production (for adult worms): Count the number of eggs laid by worm pairs in each well. Assess egg morphology for any abnormalities.

-

Quantitative Analysis: For a more objective measure of viability, assays such as ATP quantification can be performed at the end of the incubation period. The concentration at which 50% of the parasites are non-viable (LC50) can be calculated using a dose-response model.[1]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for in vitro this compound testing on S. mansoni.

Caption: this compound inhibits phosphofructokinase in S. mansoni glycogen metabolism.

Caption: this compound disrupts spermatogenesis and oogenesis in S. mansoni.

References

- 1. mdpi.com [mdpi.com]

- 2. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Low-dose this compound in the treatment of Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical evaluation of this compound in Schistosoma mansoni infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Autoradiographic quantification of the efficacy of this compound in mice infected with 75Se-labelled cercariae of Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Susceptibility to chemotherapeutic agents of strains of Schistosoma mansoni isolated from treated and untreated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical evaluation of this compound and hycanthone in schistosomiasis mansoni endemic areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical effects of this compound on Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Experimental Schistosomiasis in a Mouse Model for Niridazole Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for inducing experimental schistosomiasis in a mouse model to evaluate the efficacy of Niridazole. The detailed methodologies cover animal infection, drug administration, and endpoint analysis, ensuring robust and reproducible results for drug development and research applications.

Introduction

Schistosomiasis is a significant parasitic disease caused by blood flukes of the genus Schistosoma. The mouse model is a crucial tool for studying the parasite's life cycle, disease pathogenesis, and for the preclinical evaluation of schistosomicidal drugs like this compound. This protocol details the procedures for establishing a Schistosoma mansoni infection in mice, administering this compound, and assessing its therapeutic efficacy through parasitological and histopathological endpoints.

Experimental Workflow

The overall experimental workflow involves the infection of mice with S. mansoni cercariae, a period for the parasite to mature, treatment with this compound, and subsequent analysis of worm burden, egg load, and tissue pathology.

Caption: Experimental workflow for this compound efficacy studies in a mouse model of schistosomiasis.

Materials and Reagents

-

Animals: Female Swiss Webster or C57BL/6 mice (6-8 weeks old)

-

Schistosoma mansoni cercariae: Shed from infected Biomphalaria glabrata snails

-

This compound: Pharmaceutical grade

-

Vehicle for this compound: e.g., 0.5% carboxymethyl cellulose

-

Anesthetics: e.g., sodium pentobarbital

-

Perfusion solution: Saline with heparin

-

Tissue fixative: 10% neutral buffered formalin

-

Reagents for egg counting: 5% potassium hydroxide (KOH)

-

Histology reagents: Paraffin, hematoxylin and eosin (H&E) stain

-

Equipment: Mouse restrainers, perfusion pump, dissecting microscope, light microscope, homogenizer.

Detailed Experimental Protocols

Induction of Schistosomiasis in Mice

The most common and natural route for inducing schistosomiasis in mice is through percutaneous exposure to S. mansoni cercariae.[1]

Protocol:

-

Cercariae Preparation: Collect freshly shed cercariae from infected snails and determine their concentration in conditioned water.[1]

-

Mouse Infection:

-

Place each mouse in a restraining tube, allowing the tail to be exposed.[2]

-

Immerse the tail of each mouse in a tube containing a suspension of a predetermined number of cercariae (e.g., 150-200 cercariae for maximal worm and egg yield, or 25-30 for chronic infection studies) for 1 hour.[1][2]

-

Alternatively, for abdominal exposure, anesthetize the mice and apply a ring containing the cercarial suspension to the shaved abdomen for 30 minutes.[1]

-

-

Post-Infection Housing: House the infected mice under standard laboratory conditions with free access to food and water.

This compound Administration

Treatment with this compound typically commences after the parasites have matured into adult worms, usually around 6-7 weeks post-infection.

Protocol:

-

Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) at the desired concentration.

-

Animal Groups: Divide the infected mice into at least two groups:

-

Administration: Administer this compound orally via gavage. A common dosage regimen is 100 mg/kg body weight daily for 10 consecutive days.[3][4] Another reported effective dose is 200 mg/kg daily from day 6 to 10 post-infection.[5]

Assessment of this compound Efficacy

The efficacy of this compound is evaluated based on the reduction in worm burden, egg load, and amelioration of pathology.

Protocol:

-

Euthanasia: Euthanize the mice at a predetermined time point (e.g., 8 weeks post-infection, which is after the treatment period).

-

Hepatic Portal Vein Perfusion:

-

Perform a laparotomy to expose the hepatic portal vein.

-

Perfuse the liver and mesenteric veins with a saline solution containing heparin to flush out the adult worms.

-

Collect the perfusate and count the male and female adult worms under a dissecting microscope.[6]

-

Protocol:

-

Tissue Collection: Collect the liver and a section of the small intestine from each mouse.

-

Tissue Digestion:

-

Weigh a portion of the liver and intestine.

-

Homogenize the tissue and digest it in a 5% KOH solution at 37°C overnight.

-

-

Egg Counting:

-

Take aliquots of the digested tissue suspension and count the S. mansoni eggs under a light microscope.

-

Calculate the number of eggs per gram of tissue.

-

Protocol:

-

Tissue Fixation and Processing:

-

Fix liver and spleen samples in 10% neutral buffered formalin.

-

Embed the fixed tissues in paraffin and section them.

-

-

Staining: Stain the tissue sections with hematoxylin and eosin (H&E).

-

Microscopic Examination:

-

Examine the sections under a light microscope.

-

Assess the size and cellular composition of the egg-induced granulomas in the liver.

-

Evaluate other pathological changes such as inflammation and fibrosis. Studies have shown that adequate antischistosomal treatment can reverse histopathological changes.[3][4]

-

Expected Quantitative Outcomes

The following table summarizes the expected outcomes in this compound-treated mice compared to infected, untreated controls.

| Parameter | Infected, Untreated Control | This compound-Treated Group | Expected Percent Reduction |

| Adult Worm Burden | High | Significantly reduced | >90%[5] |

| Liver Egg Load (eggs/gram) | High | Significantly reduced | Variable, dependent on treatment timing |

| Intestinal Egg Load (eggs/gram) | High | Significantly reduced | Variable, dependent on treatment timing |